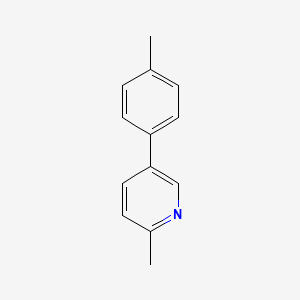
2-Methyl-5-(p-tolyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(p-tolyl)pyridine is an organic compound with the molecular formula C13H13N It is a derivative of pyridine, featuring a methyl group at the second position and a p-tolyl group at the fifth position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(p-tolyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with p-tolylmagnesium bromide in the presence of a catalyst such as palladium. This method typically requires an inert atmosphere and elevated temperatures to facilitate the reaction.
Another method involves the use of Grignard reagents, where 2-methylpyridine is reacted with p-tolylmagnesium chloride. This reaction is usually carried out in anhydrous conditions to prevent the decomposition of the Grignard reagent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced catalysts can optimize the reaction conditions, reducing the need for manual intervention and minimizing the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-(p-tolyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Electrophilic substitution reactions can occur at the methyl group, where halogenation or nitration can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents such as nitric acid.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or nitrated pyridine compounds.
Aplicaciones Científicas De Investigación
2-Methyl-5-(p-tolyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 2-Methyl-5-(p-tolyl)pyridine exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The compound’s structure allows it to participate in various chemical interactions, influencing its reactivity and function.
Comparación Con Compuestos Similares
2-Methyl-5-(p-tolyl)pyridine can be compared with other pyridine derivatives, such as:
2-Methylpyridine: Lacks the p-tolyl group, resulting in different chemical properties and reactivity.
5-Methyl-2-(p-tolyl)pyridine: Similar structure but with the methyl and p-tolyl groups in different positions, leading to variations in reactivity and applications.
2-(p-Tolyl)pyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Propiedades
Número CAS |
30456-56-5 |
|---|---|
Fórmula molecular |
C13H13N |
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
2-methyl-5-(4-methylphenyl)pyridine |
InChI |
InChI=1S/C13H13N/c1-10-3-6-12(7-4-10)13-8-5-11(2)14-9-13/h3-9H,1-2H3 |
Clave InChI |
VMQIABRWAZWBEC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CN=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


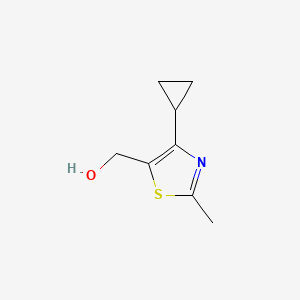
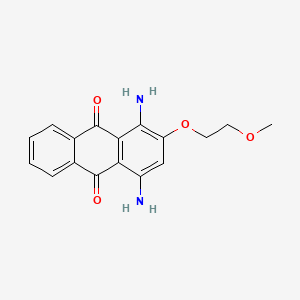
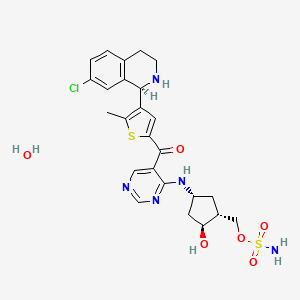
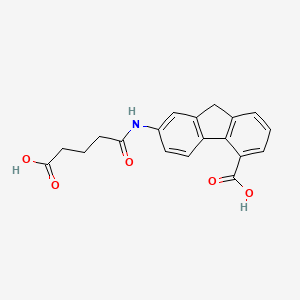
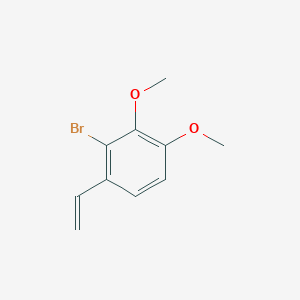
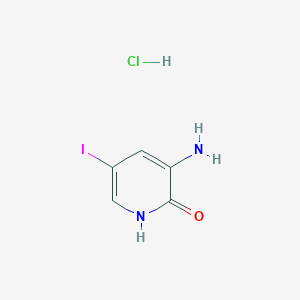
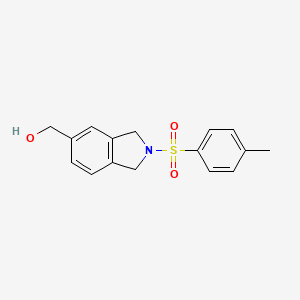

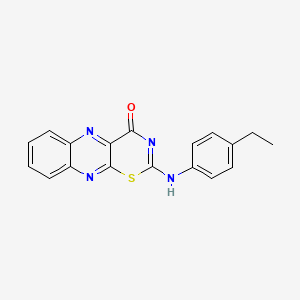
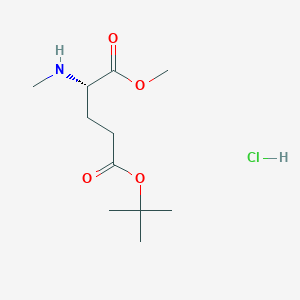
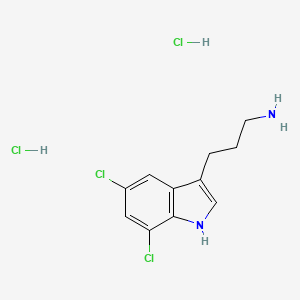
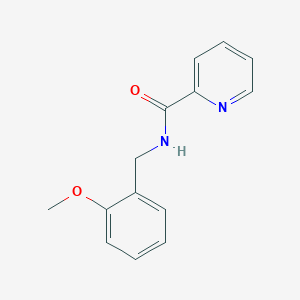
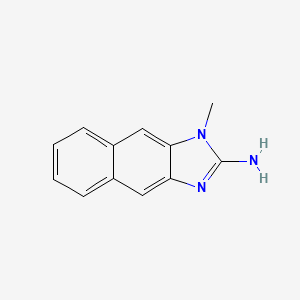
![2-Propenenitrile, 2-methyl-3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13134704.png)
